molecular formula C16H12FN3O2S B5753076 N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide

N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide

Cat. No. B5753076
M. Wt: 329.4 g/mol
InChI Key: OABLYVPGXRUUBE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide, also known as FPhOAT, is a novel compound with potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for various fields of study.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood. However, studies have shown that it has inhibitory effects on certain enzymes and receptors, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). These enzymes play important roles in inflammation and oxidative stress, and their inhibition by N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its inhibitory effects on COX-2 and NOS, as well as its antioxidant properties. In vivo studies have shown that N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide can reduce inflammation and oxidative stress in animal models. N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has also been shown to have neuroprotective effects, which may have implications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it stable and easy to handle. However, N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Further studies are needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide. One potential direction is the development of N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another direction is the study of N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide's effects on other enzymes and receptors, which may lead to the discovery of new drug targets. Further studies are also needed to fully understand the mechanism of action of N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide involves a series of chemical reactions. The starting materials, 2-fluoroaniline and 5-phenyl-1,3,4-oxadiazole-2-thiol, are reacted together in the presence of a catalyst to form the intermediate product. This intermediate is then further reacted with acetic anhydride to yield the final product, N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug design and development. N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has also been studied for its anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-12-8-4-5-9-13(12)18-14(21)10-23-16-20-19-15(22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABLYVPGXRUUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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